molecular formula C7H15NO3 B13440747 (R)-Methyl 3-Hydroxy-2-(isopropylamino)propanoate

(R)-Methyl 3-Hydroxy-2-(isopropylamino)propanoate

Cat. No.: B13440747
M. Wt: 161.20 g/mol
InChI Key: UUCDNILEHUJRQQ-ZCFIWIBFSA-N
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Description

®-Methyl 3-Hydroxy-2-(isopropylamino)propanoate is a chiral compound with significant applications in various fields, including chemistry, biology, and medicine. This compound is known for its unique structural properties and its ability to participate in a variety of chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-Methyl 3-Hydroxy-2-(isopropylamino)propanoate typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as ®-3-Hydroxy-2-(isopropylamino)propanoic acid and methanol.

    Esterification Reaction: The key step in the synthesis is the esterification reaction, where ®-3-Hydroxy-2-(isopropylamino)propanoic acid reacts with methanol in the presence of an acid catalyst, such as sulfuric acid or hydrochloric acid, to form ®-Methyl 3-Hydroxy-2-(isopropylamino)propanoate.

    Purification: The resulting product is then purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In industrial settings, the production of ®-Methyl 3-Hydroxy-2-(isopropylamino)propanoate may involve large-scale esterification processes with optimized reaction conditions to maximize yield and efficiency. Continuous flow reactors and automated systems are often employed to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

®-Methyl 3-Hydroxy-2-(isopropylamino)propanoate undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The ester group can be reduced to form alcohols.

    Substitution: The amino group can participate in nucleophilic substitution reactions to form different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted derivatives.

Scientific Research Applications

®-Methyl 3-Hydroxy-2-(isopropylamino)propanoate has a wide range of applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex molecules.

    Biology: Studied for its potential role in biochemical pathways and enzyme interactions.

    Medicine: Investigated for its pharmacological properties and potential therapeutic uses.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of ®-Methyl 3-Hydroxy-2-(isopropylamino)propanoate involves its interaction with specific molecular targets and pathways. The compound may act as an agonist or antagonist at certain receptors, influencing cellular signaling and biochemical processes. Detailed studies on its binding affinity and molecular interactions are essential to understand its effects fully.

Comparison with Similar Compounds

Similar Compounds

    (S)-Methyl 3-Hydroxy-2-(isopropylamino)propanoate: The enantiomer of the compound with different stereochemistry.

    Methyl 3-Hydroxy-2-(methylamino)propanoate: A similar compound with a different substituent on the amino group.

Uniqueness

®-Methyl 3-Hydroxy-2-(isopropylamino)propanoate is unique due to its specific chiral configuration, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C7H15NO3

Molecular Weight

161.20 g/mol

IUPAC Name

methyl (2R)-3-hydroxy-2-(propan-2-ylamino)propanoate

InChI

InChI=1S/C7H15NO3/c1-5(2)8-6(4-9)7(10)11-3/h5-6,8-9H,4H2,1-3H3/t6-/m1/s1

InChI Key

UUCDNILEHUJRQQ-ZCFIWIBFSA-N

Isomeric SMILES

CC(C)N[C@H](CO)C(=O)OC

Canonical SMILES

CC(C)NC(CO)C(=O)OC

Origin of Product

United States

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